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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the industrial-scale production of

erythritol, a natural, zero-calorie sweetener, through microbial fermentation. The document

covers fermentation processes using various microorganisms and substrates, as well as

downstream purification methodologies.

Introduction
Erythritol, a four-carbon sugar alcohol, is a popular sugar substitute due to its low caloric value

and non-glycemic properties. Industrial production of erythritol is primarily achieved through the

fermentation of carbohydrates by osmophilic yeasts. This document outlines optimized

fermentation protocols for high-yield erythritol production using microorganisms such as

Yarrowia lipolytica and Moniliella pollinis, with various carbon sources like glycerol and

molasses.

Key Fermentation Parameters and Microorganisms
The efficiency of erythritol production is influenced by several critical factors, including the

choice of microorganism, carbon and nitrogen sources, pH, temperature, aeration, and osmotic

pressure.[1] Osmophilic yeasts are the most common producers of erythritol, with Yarrowia

lipolytica and Moniliella pollinis being extensively studied for their high yields.

Table 1: Comparison of Microorganisms and Carbon Sources for Erythritol Production
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Microorg
anism

Carbon
Source

Fermenta
tion Mode

Erythritol
Titer (g/L)

Yield
(g/g)

Productiv
ity (g/L/h)

Referenc
e

Yarrowia

lipolytica

Wratislavia

K1

(mutant)

Raw

Glycerol
Fed-Batch 170 0.56 1.0 [2]

Yarrowia

lipolytica

CICC 1675

Glycerol

Fed-Batch

(Osmotic

Pressure

Control)

194.3 - 0.95 [3]

Yarrowia

lipolytica

Wratislavia

K1

Glycerol
Fed-Batch

(Pulsed)
201.2 0.62 1.2 [4]

Yarrowia

lipolytica

W29

Crude

Glycerol

Step-wise

Fed-Batch
64 0.56 - [5]

Moniliella

pollinis

Mutant-58

Jaggery Batch 91.2 ± 3.4 0.41 ± 0.03 -

Moniliella

pollinis

SP5

Molasses Batch
17.48 ±

0.86

0.262 ±

0.00

0.095 ±

0.021
[6][7]

Moniliella

pollinis

SP5

Molasses Fed-Batch
26.52 ±

1.61

0.501 ±

0.032

0.158 ±

0.01
[6][7]

Candida

magnoliae

Cane

Molasses
Batch 99.54 - - [8]

Signaling Pathways and Experimental Workflows
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Erythritol Biosynthesis Pathway in Yarrowia lipolytica
The biosynthesis of erythritol in Yarrowia lipolytica primarily occurs through the pentose

phosphate pathway (PPP). The carbon source, such as glycerol or glucose, is metabolized to

intermediates that enter the PPP. Key enzymes in this pathway include transketolase and

erythrose reductase.
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Caption: Erythritol biosynthesis pathway in Yarrowia lipolytica.

General Experimental Workflow for Erythritol Production
The overall process for industrial erythritol production involves several key stages, from

upstream inoculum preparation to downstream purification and crystallization.
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Caption: General experimental workflow for erythritol production.
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Detailed Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Erythritol from
Glycerol using Yarrowia lipolytica
This protocol is based on a high-yield fed-batch strategy with osmotic pressure control.

1. Inoculum Preparation:

Aseptically transfer a cryopreserved vial of Yarrowia lipolytica to a 250 mL flask containing 50

mL of seed culture medium.

Seed Culture Medium: 100 g/L glycerol, 5 g/L yeast extract, 1 g/L (NH₄)₂SO₄, 1 g/L KH₂PO₄,

0.2 g/L MgSO₄·7H₂O.

Incubate at 28-30°C for 48 hours with shaking at 200 rpm.

2. Fermentation:

Transfer the seed culture to a sterilized 10 L bioreactor containing 5 L of initial fermentation

medium.

Initial Fermentation Medium: 200 g/L glycerol, 10 g/L yeast extract, 2 g/L (NH₄)₂SO₄, 2 g/L

KH₂PO₄, 0.5 g/L MgSO₄·7H₂O.

Fermentation Parameters:

Temperature: 28-30°C

pH: Maintained at 3.0-3.5 using 5M NaOH.[2]

Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).

Agitation: 400-600 rpm to maintain dissolved oxygen above 20%.

3. Fed-Batch Strategy (Two-Stage Osmotic Pressure Control):[3]
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Stage 1 (0-96 hours): Maintain the osmotic pressure at approximately 4.25 osmol/kg by

feeding a concentrated glycerol solution (700-800 g/L) to support cell growth.

Stage 2 (96 hours onwards): Increase and maintain the osmotic pressure at around 4.94

osmol/kg by adjusting the glycerol feed rate to enhance erythritol production.

Monitor glycerol concentration and feed accordingly to avoid both depletion and excessive

accumulation.

4. Sampling and Analysis:

Aseptically collect samples at regular intervals (e.g., every 12 hours).

Analyze for cell density (OD at 600 nm), glycerol concentration, and erythritol concentration

using HPLC.

Protocol 2: Batch/Fed-Batch Fermentation of Erythritol
from Molasses using Moniliella pollinis
This protocol outlines the use of molasses, a cost-effective substrate, for erythritol production.

1. Inoculum Preparation:

Inoculate Moniliella pollinis in a 250 mL flask with 100 mL of Potato Dextrose Broth (PDB).[9]

Incubate at 28°C with 150 rpm agitation for 2 days.[9]

2. Fermentation (Batch Mode):

Inoculate a 10 L bioreactor containing 5 L of fermentation medium with 10% (v/v) of the seed

culture.[6][7]

Batch Fermentation Medium: 200 g/L molasses, 7 g/L yeast extract, 25 g/L NaCl.[6][7]

Fermentation Parameters:

Temperature: 30°C.[6][7]
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Initial pH: 5.0.[6][7]

Agitation: 120 rpm.[6][7]

Fermentation is typically carried out for 7 days.

3. Fermentation (Fed-Batch Mode):

Start with an initial molasses concentration of 150 g/L.

After 48-72 hours, when the initial sugar is partially consumed, start feeding a concentrated

molasses solution (500-600 g/L) to maintain the sugar concentration in an optimal range and

prolong the production phase.

4. Sampling and Analysis:

Monitor cell growth, molasses consumption (glucose and sucrose), and erythritol production

using HPLC.

Downstream Processing and Purification
The recovery and purification of erythritol from the fermentation broth is a multi-step process

crucial for obtaining a high-purity final product.[10]

1. Cell Removal:

Centrifuge the fermentation broth at 5,000-8,000 x g for 15-20 minutes to pellet the yeast

cells.

Alternatively, use microfiltration or ultrafiltration membranes to separate the biomass.

2. Broth Clarification and Decolorization:

Treat the cell-free supernatant with activated carbon (0.5-1.0% w/v) at 70-80°C for 30-60

minutes to remove color and other impurities.[11]

Filter the broth to remove the activated carbon.

3. Ion Exchange Chromatography:
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Pass the clarified broth through a column packed with a strong acid cation exchange resin

followed by a column with a weak base anion exchange resin to remove salts and ionic

compounds.

4. Concentration:

Concentrate the purified erythritol solution using vacuum evaporation to a final concentration

of 30-60% (w/w).[11]

5. Crystallization:

Cool the concentrated solution slowly from an initial temperature of 60-70°C down to 20°C

over 8-12 hours to induce crystallization.[11]

Seeding with a small amount of erythritol crystals can facilitate the process.[11]

6. Crystal Recovery and Drying:

Separate the erythritol crystals from the mother liquor by centrifugation or filtration.

Wash the crystals with cold water (5°C) to remove residual impurities.[11]

Dry the crystals under vacuum at 50-60°C to obtain the final high-purity erythritol product.
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Caption: Logical flow of downstream processing for erythritol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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